

Molecular weight and formula of 5-(3-Chlorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-(3-Chlorophenyl)nicotinaldehyde**

Cat. No.: **B1326240**

[Get Quote](#)

An In-depth Technical Guide to 5-(3-Chlorophenyl)nicotinaldehyde

This technical guide provides a comprehensive overview of the chemical properties and relevant biological context of **5-(3-Chlorophenyl)nicotinaldehyde**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

5-(3-Chlorophenyl)nicotinaldehyde is a substituted pyridine derivative. Its core chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Weight	217.65 g/mol	[1] [2]
Chemical Formula	C ₁₂ H ₈ ClNO	[1] [2]
CAS Number	61704-37-8	[1]
Synonyms	5-(3-Chlorophenyl)picolinaldehyde, 5-(3-chlorophenyl)pyridine-3-carbaldehyde	[1] [3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **5-(3-Chlorophenyl)nicotinaldehyde** are not extensively published, a general and plausible synthetic route can be inferred from established methods for preparing related nicotinaldehyde and substituted pyridine compounds. A common approach involves a Suzuki coupling reaction.

Hypothetical Synthetic Protocol: Suzuki Coupling

This protocol describes a plausible method for the synthesis of **5-(3-Chlorophenyl)nicotinaldehyde**.

Materials:

- 5-Bromonicotinaldehyde
- 3-Chlorophenylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., sodium carbonate)
- Solvent (e.g., a mixture of toluene and water)

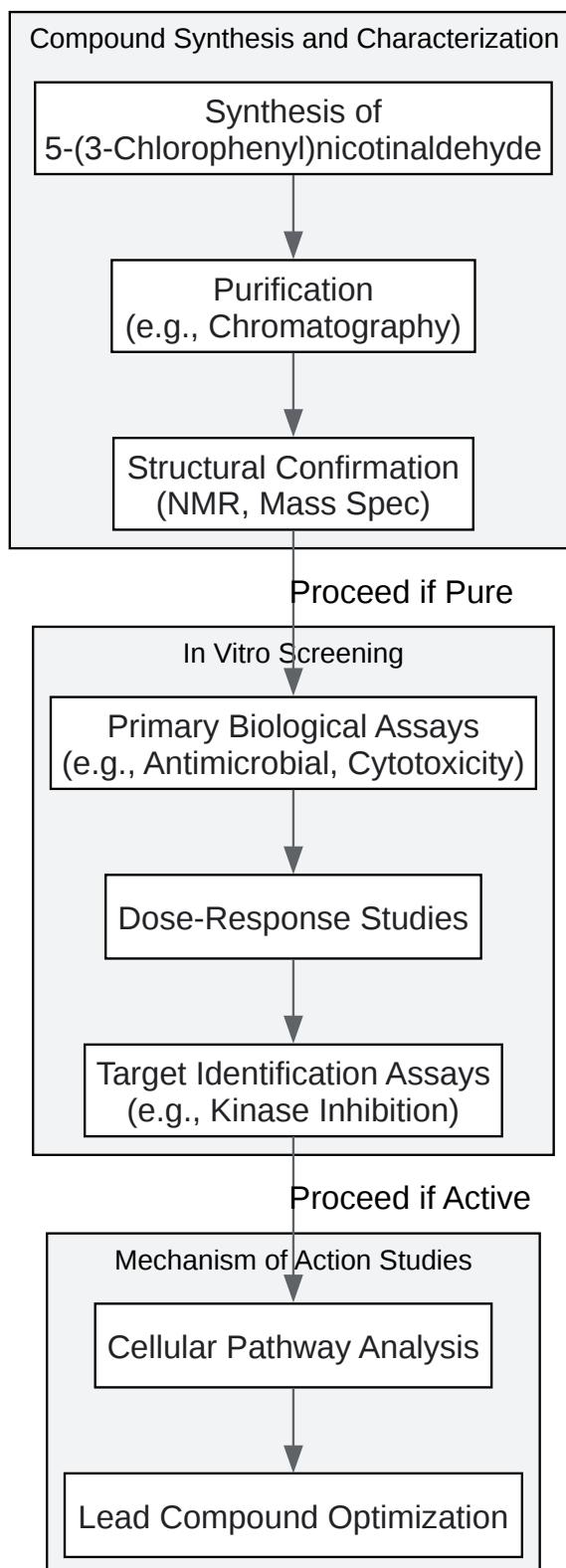
Procedure:

- In a reaction vessel, dissolve 5-bromonicotinaldehyde and 3-chlorophenylboronic acid in the solvent mixture.
- Add the palladium catalyst and the base to the solution.
- Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain pure **5-(3-Chlorophenyl)nicotinaldehyde**.

Characterization of the final product would be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Biological Context and Potential Research Applications


Nicotinaldehyde derivatives and other substituted pyridines are recognized for their diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery. [4] Research into compounds with similar structural motifs has revealed activities including:

- Antimicrobial and Antifungal Properties: Various pyridine derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[5]
- Anticancer Activity: Certain nicotinaldehyde-based compounds have demonstrated anti-proliferative effects on cancer cell lines. Additionally, some pyridine derivatives have been investigated as kinase inhibitors, such as PIM-1 kinase, which is implicated in cancer.[6]
- Enzyme Inhibition: Substituted pyridines have been explored as inhibitors for various enzymes. For instance, some derivatives have shown α -glucosidase inhibitory activity.[7]

Given these precedents, **5-(3-Chlorophenyl)nicotinaldehyde** is a compound of interest for screening in various biological assays to determine its potential therapeutic applications.

Logical Workflow for Compound Screening

As there is no specific signaling pathway documented for **5-(3-Chlorophenyl)nicotinaldehyde**, the following diagram illustrates a general workflow for the initial screening and evaluation of novel chemical entities like this one.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, screening, and initial evaluation of a novel chemical compound.

This structured approach ensures a systematic evaluation of new molecules from synthesis to the identification of lead candidates for further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 61704-37-8|5-(3-Chlorophenyl)picolinaldehyde|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. parchem.com [parchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molecular weight and formula of 5-(3-Chlorophenyl)nicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1326240#molecular-weight-and-formula-of-5-3-chlorophenyl-nicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com